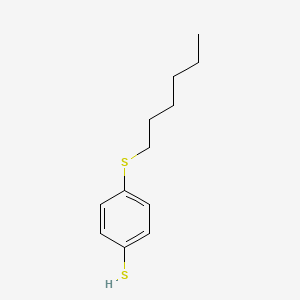

4-(n-Hexylthio)thiophenol

Description

BenchChem offers high-quality 4-(n-Hexylthio)thiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(n-Hexylthio)thiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hexylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYSBFUBEQYENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 4-(n-Hexylthio)thiophenol

Executive Summary

This technical whitepaper provides a comprehensive analysis of 4-(n-Hexylthio)thiophenol (C₁₂H₁₈S₂), a bifunctional organosulfur compound critical in the fields of Self-Assembled Monolayers (SAMs) , molecular electronics , and surface passivation . Unlike simple alkanethiols, this molecule incorporates an aromatic linker and an internal thioether moiety, introducing unique electronic transport properties and packing densities on noble metal substrates (Au, Ag).

This guide details the physicochemical properties, a validated synthesis route designed to minimize disulfide byproducts, and specific protocols for surface functionalization.

Chemical Identity & Physical Properties

The precise characterization of 4-(n-Hexylthio)thiophenol is derived from its stoichiometry and structural analogues.

| Property | Data | Notes |

| Chemical Name | 4-(n-Hexylthio)benzenethiol | IUPAC Systematic |

| Molecular Formula | C₁₂H₁₈S₂ | |

| Molecular Weight | 226.40 g/mol | Calculated (C: 12.011, H: 1.008, S: 32.06) |

| CAS Number | Not widely listed | Analogous to 4-(Methylthio)thiophenol (CAS 1122-97-0) |

| Appearance | Colorless to pale yellow oil | Oxidizes to disulfide upon air exposure |

| Solubility | DCM, Chloroform, Toluene, Ethanol | Insoluble in water |

| Boiling Point | ~180°C at 0.5 mmHg | Estimated based on homologues |

Structural Analysis

The molecule consists of three distinct domains:

-

Thiol Headgroup (-SH): The anchoring site for chemisorption onto metal surfaces (e.g., Au-S bond).

-

Phenylene Spacer: Provides rigid structural definition and π-conjugation.

-

Hexylthio Tail (-S-C₆H₁₃): A flexible hydrophobic chain linked via a thioether, modulating the tilt angle and packing density of the monolayer.

Validated Synthesis Protocol

Note: Direct mono-alkylation of 1,4-benzenedithiol is discouraged due to the statistical mixture of products (mono-, di-alkylated, and polymerized disulfides). The following step-wise lithiation route ensures high regioselectivity.

Reaction Pathway

The synthesis proceeds via the formation of an asymmetric thioether intermediate, followed by conversion of an aryl halide to the thiol.

Figure 1: Regioselective synthesis pathway avoiding statistical dithiol alkylation.

Detailed Methodology

Step 1: Synthesis of 4-Bromophenyl n-hexyl sulfide

-

Reagents: 1-Bromo-4-iodobenzene (1.0 eq), 1-Hexanethiol (1.05 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Diisopropylethylamine (DIPEA, 2.0 eq).

-

Solvent: Anhydrous 1,4-Dioxane (degassed).

-

Procedure: Combine aryl halide and catalyst in a Schlenk flask under Argon. Add thiol and base.[1] Heat to reflux (100°C) for 12 hours.

-

Purification: Silica gel chromatography (Hexanes). The iodine is selectively displaced due to the weaker C-I bond compared to C-Br.

Step 2: Conversion to 4-(n-Hexylthio)thiophenol

-

Lithiation: Dissolve the intermediate (from Step 1) in dry THF. Cool to -78°C (dry ice/acetone bath).

-

Addition: Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins to generate the lithiated species.

-

Sulfurization: Add elemental Sulfur (S₈, 1.2 eq) as a solid or THF suspension. Allow to warm to room temperature (0°C to RT) over 2 hours.

-

Quench: Carefully quench with 1M HCl to protonate the lithium thiolate to the free thiol.

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

-

Final Purification: Distillation under high vacuum is recommended to remove traces of disulfide formed during workup.

Quality Control (Self-Validation)

-

¹H NMR (CDCl₃):

-

δ ~3.5 ppm (s, 1H): Diagnostic singlet for the -SH proton. (Disappearance indicates oxidation to disulfide).

-

δ ~7.2-7.5 ppm (m, 4H): AA'BB' aromatic system.

-

δ ~2.9 ppm (t, 2H): S-CH₂- (Hexyl chain attached to S).

-

δ ~0.9 ppm (t, 3H): Terminal methyl of the hexyl chain.

-

Applications in Surface Science

Self-Assembled Monolayers (SAMs)

4-(n-Hexylthio)thiophenol is utilized to create robust monolayers on Gold (Au). The aromatic ring provides π-π stacking interactions that stabilize the monolayer, while the hexyl tail acts as a dielectric barrier.

Protocol: SAM Formation on Au(111)

-

Substrate Prep: Clean Au substrate using UV/Ozone (20 min) followed by an Ethanol rinse.

-

Solution: Prepare a 1.0 mM solution of the thiol in absolute Ethanol.

-

Note: Degas the ethanol with N₂ to prevent thiol oxidation.

-

-

Incubation: Immerse the Au substrate for 24 hours in the dark (to prevent photo-oxidation).

-

Rinse: Rinse copiously with Ethanol, then Toluene, then Ethanol again to remove physisorbed layers.

-

Drying: Dry under a stream of Nitrogen gas.

Figure 2: Workflow for the formation of ordered SAMs on Gold surfaces.

Safety & Handling

-

Stench: Like all thiols, this compound has a potent, disagreeable odor. Process only in a fume hood.

-

Oxidation: Thiols oxidize to disulfides (R-S-S-R) in air. Store under Nitrogen or Argon at -20°C.

-

Toxicity: Treat as a toxic irritant. Avoid skin contact; thiols can penetrate the skin.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.

- Kondo, T., et al. (2002). Electrochemical Control of friction on Self-Assembled Monolayers of Ferrocenyl Derivatives. Journal of Electroanalytical Chemistry.

-

Sigma-Aldrich. (n.d.). 4-(Methylthio)thiophenol Product Specification (Analogous Compound).

-

NIST Chemistry WebBook. (n.d.). Benzenethiol, 4-(methylthio)-.[2]

Sources

An In-Depth Technical Guide to 4-Alkylthiophenol Derivatives: Focus on 4-Butylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophenols and their derivatives are a critical class of organosulfur compounds utilized extensively in organic synthesis, materials science, and pharmacology. Their unique reactivity, stemming from the nucleophilicity of the sulfur atom and the redox potential of the thiol group, makes them versatile building blocks for complex molecular architectures. This guide provides a comprehensive overview of 4-alkylthiophenol derivatives, with a specific focus on 4-butylbenzenethiol as a representative analogue for the requested, less-documented 4-(n-hexylthio)thiophenol. The principles and methodologies discussed herein are broadly applicable to other long-chain alkylthiophenol derivatives.

Physicochemical Properties and Identification

Table 1: Physicochemical Properties of 4-Butylbenzenethiol

| Property | Value | CAS Number |

| Chemical Formula | C₁₀H₁₄S | 4946-15-0 |

| Molecular Weight | 166.28 g/mol | 4946-15-0 |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinct sulfurous odor | [1] |

| Boiling Point | Not readily available | |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |

Synthesis of 4-Alkylthiophenol Derivatives

The synthesis of thiophenols can be achieved through several established methods. A common and effective approach involves the reduction of the corresponding sulfonyl chloride. This method generally provides good yields of the pure product.[2]

General Synthetic Protocol: Reduction of Arenesulfonyl Chlorides

This protocol outlines a general procedure for the synthesis of thiophenols from arenesulfonyl chlorides, which can be adapted for the synthesis of 4-alkylthiophenol derivatives.

Step 1: Preparation of the Arenesulfonyl Chloride The appropriate alkylbenzene is reacted with chlorosulfonic acid to yield the corresponding 4-alkylbenzenesulfonyl chloride.

Step 2: Reduction to the Thiophenol The 4-alkylbenzenesulfonyl chloride is then reduced to the desired 4-alkylthiophenol. A common reducing agent for this transformation is zinc dust in the presence of an acid, such as sulfuric acid.[2]

Experimental Protocol: Synthesis of a Thiophenol via Reduction of a Sulfonyl Chloride

-

Materials:

-

4-Alkylbenzenesulfonyl chloride

-

Zinc dust

-

Concentrated Sulfuric Acid

-

Ice

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and an ice-salt bath, a mixture of crushed ice and concentrated sulfuric acid is prepared, maintaining the temperature between -5°C and 0°C.

-

The 4-alkylbenzenesulfonyl chloride is gradually added to the cold acid mixture with vigorous stirring.

-

Zinc dust is then added portion-wise, ensuring the temperature remains below 0°C.

-

After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

The reaction mixture is then extracted with dichloromethane.

-

The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-alkylthiophenol.

-

The product can be further purified by distillation.

-

Diagram 1: General Synthesis of Thiophenols

Caption: Synthesis of 4-Alkylphenols.

Applications in Research and Drug Development

Thiophenol derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their ability to participate in various chemical reactions makes them key components in the construction of pharmaceuticals and agrochemicals.[3][4]

Role as Nucleophiles in Synthesis

The thiol group of 4-alkylthiophenol is nucleophilic and readily undergoes S-alkylation, S-acylation, and Michael additions. This reactivity is harnessed in the synthesis of various thioethers and thioesters, which are structural motifs found in numerous pharmaceuticals.

Precursors to Biologically Active Heterocycles

Thiophenols are often used as starting materials for the synthesis of sulfur-containing heterocyclic compounds. These heterocycles are prevalent in medicinal chemistry due to their diverse pharmacological activities.

Safety and Handling: A Critical Overview

Thiophenols are known for their strong, unpleasant odors and potential toxicity. Proper handling and adherence to safety protocols are paramount when working with these compounds. The following safety information is based on data for thiophenol and its derivatives and should be considered for any alkylthiophenol.[5][6][7][8]

Table 2: General Safety and Hazard Information for Thiophenols

| Hazard Category | Description | Precautionary Measures |

| Flammability | Flammable liquids and vapors.[6][8] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[6] |

| Toxicity | May be fatal if swallowed, in contact with skin, or if inhaled.[6][8] | Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood.[6] |

| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[6][8] | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5] |

| Organ Toxicity | May cause damage to organs through single or repeated exposure.[8] | Do not breathe mist, vapors, or spray.[6] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[6] | Avoid release to the environment.[6] |

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[7]

-

Skin Contact: Remove immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7]

Diagram 2: Personal Protective Equipment (PPE) Workflow

Caption: Recommended PPE Workflow.

Conclusion

While specific data for 4-(n-hexylthio)thiophenol remains elusive, this guide provides a robust framework for understanding and working with its close structural analog, 4-butylbenzenethiol. The synthetic methodologies, potential applications, and critical safety information presented are broadly applicable to the wider class of 4-alkylthiophenol derivatives. As with any chemical, a thorough review of the most current Safety Data Sheet for the specific compound being used is essential before commencing any experimental work.

References

Sources

- 1. CAS 4946-15-0: 4-butylbenzenethiol | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. High-quality Thiophenol in Mumbai, India | Relic Chemicals [relicchemicals.in]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Crucial Role of Stability in Thiophenol-Based Systems

An In-Depth Technical Guide to the Thermodynamic Stability of Hexylthio-Terminated Thiophenols

Hexylthio-terminated thiophenols represent a fascinating class of molecules at the intersection of materials science, nanotechnology, and drug development. Their unique structure, featuring an aromatic thiol headgroup for surface anchoring and a flexible alkylthio tail, allows for the formation of highly organized structures such as self-assembled monolayers (SAMs).[1][2] These SAMs are instrumental in modifying surface properties for a vast array of applications, including the fabrication of molecular electronics, biosensors, and platforms for controlled cell growth.[1][3]

The efficacy and reliability of any device or system built upon these molecules are fundamentally dictated by their thermodynamic stability. A monolayer that degrades under operational conditions—be it thermal stress, oxidation, or electrochemical potential—cannot provide the consistent performance required for advanced applications.[4][5] This guide, intended for researchers and development professionals, provides a comprehensive exploration of the factors governing the thermodynamic stability of hexylthio-terminated thiophenols. We will delve into the intrinsic molecular properties and extrinsic environmental factors that influence their robustness, detail the experimental and computational methodologies for assessing this stability, and provide field-proven insights into their practical application.

Molecular Architecture and Synthesis

Understanding the stability of these compounds begins with their synthesis and structure. The typical structure consists of a benzene ring functionalized with both a thiol (-SH) group and a hexylthio (-S-(CH₂)₅CH₃) group. The synthesis is generally a multi-step process.

Synthesis Pathway

A common strategy involves starting with a suitable phenol precursor, which is then converted to the corresponding thiophenol.[6] This can be achieved through methods like the Newman-Kwart rearrangement, where an O-aryl dialkylthiocarbamate thermally rearranges to an S-aryl derivative, which is then hydrolyzed to the thiophenol.[6][7][8] Other methods include the reduction of a benzenesulfonyl chloride or using a diazonium salt intermediate.[8] The hexylthio- group is typically introduced via nucleophilic substitution, where a thiolate anion reacts with a hexyl halide.

The following diagram outlines a generalized synthetic workflow.

Caption: Generalized synthetic workflow for hexylthio-terminated thiophenols.

Fundamentals of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a molecule, this relates to the strength of its chemical bonds and its resistance to decomposition or reaction under given conditions. The key metrics for assessing this are Bond Dissociation Enthalpy (BDE) and Gibbs Free Energy of formation.

-

Bond Dissociation Enthalpy (BDE): The enthalpy change required to break a specific bond homolytically. Higher BDE values indicate a stronger, more stable bond. For hexylthio-terminated thiophenols, the critical bonds are the S-H bond of the thiol, the aromatic C-S bonds, and the aliphatic C-S bond.

-

Intermolecular Forces: While not a measure of a single molecule's stability, forces like van der Waals interactions and π-stacking are crucial for the stability of condensed phases and self-assembled structures.[9] The hexyl chains contribute significantly through van der Waals forces, while the aromatic rings can interact via π-stacking.[10]

Key Factors Influencing Stability

The overall stability is a multifactorial property, influenced by both the inherent structure of the molecule and its surrounding environment.

Intrinsic Molecular Factors

-

Bond Strengths (C-S vs. S-H): The aromatic C-S bond is generally quite stable. The S-H bond in thiophenols is weaker and more reactive. Its BDE is significantly influenced by substituents on the aromatic ring.[11][12] Electron-donating groups tend to decrease the S-H BDE, making the thiol more susceptible to radical abstraction, while electron-withdrawing groups can increase it.[11]

-

Intermolecular van der Waals Interactions: The long hexyl chains are critical for the stability of organized assemblies like SAMs. They interdigitate and create a network of van der Waals forces that stabilize the entire structure.[13] The strength of these interactions is roughly proportional to the surface area of the molecule.

-

Aromatic π-Stacking: The phenyl rings can stack, contributing to the cohesive energy of the system. The geometry of this stacking (e.g., parallel-displaced vs. T-shaped) affects the interaction strength.[10]

Extrinsic Environmental Factors

-

Temperature: Thermal energy can overcome the activation barriers for bond cleavage. The thermal decomposition of thiols can proceed through several pathways, including C-S bond scission to form a thiophenoxy radical, or elimination reactions.[14][15][16] The presence of the hexylthio group introduces additional potential decomposition pathways involving the alkyl chain.

-

Oxidative Stability: Thiols are susceptible to oxidation, particularly in the presence of oxygen and a base, which can lead to the formation of disulfides (Ar-S-S-Ar).[8] This dimerization can disrupt the ordered structure of a SAM and alter surface properties.[5][17] The stability against oxidation is a critical parameter for applications in ambient environments.

-

Electrochemical Stability: When used to modify electrode surfaces, the stability of the molecule is defined by the potential window in which it remains intact.[18] At sufficiently negative potentials (reductive desorption) or positive potentials (oxidative desorption), the Au-S bond can be cleaved, leading to the removal of the monolayer from the surface.[19] The length of the alkyl chain influences this stability, with longer chains generally providing a wider stable potential window.[19]

-

pH and Solvent: The chemical environment can significantly impact stability. For instance, the acidity of the thiol group (pKa ≈ 6.6 for thiophenol) means that at basic pH, it will be deprotonated to the more nucleophilic thiophenolate, which is also more susceptible to oxidation.[8] The choice of solvent can also affect the stability of dissolved molecules or SAMs.[17]

The interplay of these factors is summarized in the diagram below.

Caption: Experimental workflow for SAM formation and stability testing.

Conclusion and Future Outlook

The thermodynamic stability of hexylthio-terminated thiophenols is not a single property but a complex outcome of competing factors. Intrinsic bond strengths and intermolecular forces provide the foundational stability, while extrinsic environmental stressors like heat and oxidation represent the primary challenges to their longevity. For researchers and developers, a comprehensive understanding of these factors is paramount. The hexylthio tail plays a crucial role, not as a reactive center, but as a stabilizing element through van der Waals forces, particularly in the context of self-assembled monolayers.

Future research will likely focus on enhancing stability through rational molecular design. This could involve modifying the aromatic core with stabilizing substituents, exploring different alkyl chain lengths to optimize van der Waals interactions, or developing cross-linking strategies to create more robust, networked monolayers. As the demand for molecularly-engineered surfaces in high-performance applications continues to grow, a deep, quantitative understanding of thermodynamic stability will remain the cornerstone of reliable and effective technology.

References

- Garlyyev, B. et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu.

- Hale, R. G. et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PMC.

- Beulen, M. W. J. et al. (n.d.). Electrochemical Stability of Self-Assembled Monolayers on Gold.

- Garnett, J. T. et al. (2011). A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants. University of Houston.

- Zhang, J. et al. (2010). pH-Dependent Stability of Self-Assembled Monolayers on Gold.

- Fu, Y. et al. (2004). Substituent effects on the S–H bond dissociation energies of thiophenols.

- Ossila. (n.d.). Applications of Self-Assembled Monolayers. Ossila.

- Al-Ghamdi, A. A. et al. (2023). Hydrogen Gas Generation Using Self-Assembled Monolayers (SAMs) of 5,10,15,20-Tetrakis (p-Thiophenol) Porphyrin on a Gold Electrode. MDPI.

- Wikipedia. (n.d.). Self-assembled monolayer. Wikipedia.

- Sigma-Aldrich. (n.d.). Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Sigma-Aldrich.

- Dinsdale, A. T. (1998). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.

- Mulder, P. et al. (2006). Effect of ring substitution on the S-H bond dissociation enthalpies of thiophenols.

- Vandeputte, A. G. et al. (2011). Modeling the gas-phase thermochemistry of organosulfur compounds. PubMed.

- Newman, M. S. & Fones, W. S. (1963). 2-NAPHTHALENETHIOL. Organic Syntheses Procedure, 4, 310.

- Parveen, S. et al. (2003). The S−H Bond Dissociation Enthalpies and Acidities of Para and Meta Substituted Thiophenols: A Quantum Chemical Study. The Journal of Physical Chemistry A, 107, 9182-9188.

- Goldsmith, C. F. et al. (2017). Thermal Decomposition Mechanism for Ethanethiol. PubMed.

- Wikipedia. (n.d.). Thiophenol. Wikipedia.

- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal.

- Lin, C.-Y. et al. (2020). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. PMC.

- Bagworth, E. K. & Erickson, K. A. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV.

- Bordwell, F. G. & Hughes, D. L. (1982). Thermodynamic acid dissociation constants of aromatic thiols. Journal of the Chemical Society, Perkin Transactions 2.

- SK. (2016).

- Chakarova, S. D. & Schröder, E. (2005).

- Chakarova, S. D. & Schröder, E. (2005). Van der Waals interactions of polycyclic aromatic hydrocarbon dimers.

- Hunter, E. P. L. et al. (2013). van der Waals interactions in non-polar liquids. Chemical Science.

- Chemistry LibreTexts. (2023). Van Der Waals Interactions. Chemistry LibreTexts.

- Patel, M. et al. (2015). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde.

- Al-Harahsheh, M. et al. (2018). Thermal studies of chlorinated thiophenols. Open Research Newcastle.

Sources

- 1. ossila.com [ossila.com]

- 2. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lee.chem.uh.edu [lee.chem.uh.edu]

- 6. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thiophenol - Wikipedia [en.wikipedia.org]

- 9. van der Waals interactions of polycyclic aromatic hydrocarbon dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of ring substitution on the S-H bond dissociation enthalpies of thiophenols. An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thermal Decomposition Mechanism for Ethanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. osti.gov [osti.gov]

- 16. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Notes and Protocols for the Deposition of 4-(n-Hexylthio)thiophenol on Au(111) Surfaces

Introduction: The Strategic Importance of Bifunctional Aromatic Self-Assembled Monolayers

The spontaneous organization of organic molecules into highly ordered, two-dimensional structures on solid substrates, known as self-assembled monolayers (SAMs), represents a cornerstone of modern nanotechnology and surface science. Among the various classes of SAM-forming molecules, aromatic thiols on gold surfaces have garnered significant interest due to their inherent structural rigidity and high conductivity, which make them prime candidates for applications in molecular electronics, sensing, and corrosion inhibition.[1][2] This guide focuses on a particularly intriguing bifunctional molecule: 4-(n-Hexylthio)thiophenol (HTP).

The structure of HTP, featuring a thiophenol headgroup for strong anchoring to the Au(111) surface and a terminal n-hexylthio group, presents a unique system for study and application. The interplay between the π-π interactions of the aromatic rings and the van der Waals forces of the alkyl chains is expected to dictate the packing, orientation, and ultimately, the functional properties of the resulting monolayer.[3][4] Understanding and controlling the deposition of HTP on Au(111) is paramount for harnessing its potential in advanced materials and device fabrication.

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the deposition of HTP on Au(111) surfaces. It is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in scientific principles, enabling the user to achieve reproducible, high-quality monolayers.

Pre-Deposition: Synthesis and Purity of 4-(n-Hexylthio)thiophenol

Given these potential synthetic pathways, common impurities may include the corresponding disulfide, unreacted starting materials, and solvent residues. Therefore, rigorous purification of the synthesized HTP is crucial. This typically involves column chromatography followed by recrystallization. The purity should be verified by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding with SAM formation.

Experimental Workflow: From Substrate to Characterized Monolayer

The successful formation of a well-ordered HTP SAM on Au(111) is a multi-step process that demands meticulous attention to detail at each stage. The following diagram illustrates the overall workflow.

Caption: Experimental workflow for HTP SAM deposition and characterization.

Detailed Protocols

Part 1: Preparation of Atomically Flat Au(111) Substrates

The quality of the substrate is paramount for the formation of a highly ordered SAM. The following protocol describes the preparation of Au(111) on mica, a common substrate for high-resolution studies.

Materials:

-

Mica sheets (Grade V-1)

-

High-purity gold (99.999%)

-

High-vacuum thermal evaporator

-

Furnace or hydrogen flame setup

-

Tweezers

Protocol:

-

Mica Cleavage: Cleave the mica sheets to expose a fresh, atomically flat surface immediately before loading into the evaporator.

-

Gold Deposition: In a high-vacuum chamber (base pressure < 10⁻⁶ Torr), heat the mica substrate to approximately 300-350 °C. Evaporate gold onto the heated mica at a rate of 0.1-0.2 nm/s to a final thickness of 100-150 nm.

-

Post-Deposition Annealing: After deposition, anneal the Au/mica substrate in the vacuum chamber at 300-350 °C for at least 2 hours to promote the formation of large (111)-oriented terraces.

-

Final Cleaning and Annealing: Prior to SAM deposition, the gold substrate must be cleaned to remove any adsorbed contaminants.

-

Option A: Piranha Solution (Use with extreme caution in a certified fume hood with personal protective equipment): Immerse the substrate in a freshly prepared 3:1 (v/v) mixture of concentrated H₂SO₄ and 30% H₂O₂ for 10 minutes. Rinse copiously with deionized water and then with absolute ethanol.

-

Option B: UV/Ozone Cleaning: Place the substrate in a UV/ozone cleaner for 15-20 minutes.

-

-

Flame Annealing: Immediately after chemical cleaning, anneal the gold substrate with a hydrogen flame until it glows orange-red. Allow it to cool in a clean, dust-free environment. This step helps to rearrange the surface atoms and remove any remaining organic contaminants. Alternatively, furnace annealing in an inert atmosphere can be performed.

-

Immediate Use: The cleaned and annealed substrate should be used for SAM deposition as soon as possible to minimize re-contamination from the ambient environment.

Causality Behind Experimental Choices: The elevated temperature during gold deposition and the post-deposition annealing are crucial for achieving large, atomically flat Au(111) terraces. The final cleaning and annealing steps are critical for removing any adventitious organic contaminants that would otherwise compete with the HTP molecules for binding sites on the gold surface, leading to a disordered and incomplete monolayer.

Part 2: Solution-Based Deposition of HTP SAM

This protocol describes the formation of the HTP monolayer from a dilute solution.

Materials:

-

Purified 4-(n-Hexylthio)thiophenol (HTP)

-

Anhydrous ethanol (200 proof)

-

Clean glass vial with a Teflon-lined cap

-

Tweezers

-

Nitrogen or Argon gas source

Protocol:

-

Prepare HTP Solution: Prepare a 1 mM solution of HTP in anhydrous ethanol. Ensure the HTP is fully dissolved. For sensitive applications, the ethanol should be degassed by bubbling with nitrogen or argon for at least 30 minutes prior to use to minimize oxidative processes.

-

Substrate Immersion: Place the freshly prepared Au(111) substrate in the HTP solution. Ensure the entire gold surface is submerged.

-

Incubation: Seal the vial and allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.

-

Rinsing: After the incubation period, carefully remove the substrate from the solution using clean tweezers. Rinse the surface thoroughly with fresh, anhydrous ethanol to remove any physisorbed molecules.

-

Drying: Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

-

Storage: Store the SAM-coated substrate in a clean, dry, and inert atmosphere until characterization.

Causality Behind Experimental Choices: A dilute (1 mM) solution provides a sufficient concentration of HTP molecules for SAM formation without promoting the formation of multilayers. The long immersion time (12-24 hours) allows for the initial chemisorption to be followed by a slower reorganization phase, where the molecules arrange into a more ordered, thermodynamically stable configuration. Rinsing is essential to remove loosely bound molecules that are not part of the chemisorbed monolayer.

Post-Deposition Characterization: Validating the Monolayer

A combination of surface-sensitive techniques is required to confirm the formation and quality of the HTP SAM.

Scanning Tunneling Microscopy (STM)

STM provides real-space images of the monolayer at the atomic or molecular scale, revealing the packing arrangement and the presence of any defects.

-

Expected Observations: For a well-ordered HTP SAM, STM images are expected to show a periodic arrangement of the molecules. The aromatic rings will likely appear as bright protrusions. The presence of the flexible hexylthio tail may introduce some disorder compared to SAMs of simple aromatic thiols. The tilt angle of the aromatic ring with respect to the surface normal can also be estimated from high-resolution images. The presence of a methylene spacer in some aromatic thiols has been shown to lead to more ordered SAMs compared to those with direct phenyl-sulfur bonds[1]. The thioether linkage in the tail of HTP might influence the intermolecular interactions and the resulting packing structure.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical state of the elements within the top few nanometers of the surface.

-

Expected Spectra:

-

S 2p: The high-resolution S 2p spectrum is expected to show a doublet corresponding to the S 2p₃/₂ and S 2p₁/₂ core levels. The binding energy of the S 2p₃/₂ peak for thiols chemisorbed on gold is typically around 162 eV, which is lower than that of free thiols (around 164 eV)[5]. The presence of two sulfur atoms in HTP (one in the thiophenol headgroup and one in the hexylthio tail) may lead to two distinct S 2p signals or a broadened peak, depending on their chemical environments.

-

C 1s: The C 1s spectrum will show peaks corresponding to the aromatic carbon atoms and the aliphatic carbon atoms of the hexyl chain.

-

Au 4f: The Au 4f spectrum will confirm the presence of the gold substrate. The attenuation of the Au 4f signal after SAM formation can be used to estimate the thickness of the monolayer.

-

| Parameter | Typical Value/Observation | Significance |

| Deposition Time | 12 - 24 hours | Allows for molecular reorganization and formation of an ordered monolayer. |

| HTP Concentration | 1 mM | Sufficient for monolayer formation without multilayering. |

| Solvent | Anhydrous Ethanol | Good solvent for thiols and compatible with gold surfaces. |

| STM Imaging | Periodic molecular arrangement | Confirms the formation of an ordered SAM. |

| XPS S 2p Binding Energy | ~162 eV | Indicates chemisorption of the thiol onto the gold surface. |

| Advancing Water Contact Angle | > 70° | Indicates the formation of a hydrophobic surface due to the exposed hexylthio groups. |

Molecular Assembly and Interactions

The final structure of the HTP SAM is a result of a delicate balance of intermolecular and molecule-substrate interactions.

Caption: Key interactions influencing the HTP SAM structure.

-

Au-S Chemisorption: The primary driving force for the self-assembly is the strong, covalent-like bond between the sulfur atom of the thiophenol headgroup and the gold surface.[3]

-

π-π Stacking: The aromatic rings of adjacent HTP molecules can interact through π-π stacking, which will influence the tilt angle and packing density of the monolayer.[6]

-

Van der Waals Interactions: The n-hexyl chains of the tail group will interact via van der Waals forces, promoting a more ordered and densely packed structure. The flexibility of the alkyl chain may allow for conformational changes to maximize these interactions.[7]

The balance of these interactions will determine the final tilt angle of the aromatic ring and the overall packing density of the HTP monolayer. It is hypothesized that the presence of the hexylthio tail will lead to a more upright orientation of the aromatic ring compared to simple thiophenol to accommodate the space required by the alkyl chains.

Conclusion and Future Directions

This guide provides a robust framework for the reproducible deposition and characterization of 4-(n-Hexylthio)thiophenol self-assembled monolayers on Au(111) surfaces. By understanding the causality behind each experimental step, researchers can confidently produce high-quality SAMs for a variety of applications. The unique bifunctional nature of HTP offers exciting opportunities for further research, including its use as a platform for secondary chemical modifications, the investigation of its electronic properties for molecular devices, and its potential as a model system for studying the interplay of different intermolecular forces in self-assembly.

References

-

A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. The Journal of Chemical Physics. [Link]

-

Structure and Electrochemical Behavior of Aromatic Thiol Self-Assembled Monolayers on Au(111). Bulletin of the Korean Chemical Society. [Link]

-

Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. Langmuir. [Link]

-

Self-assembly of linear three-ring aromatic thiols on Au(111). ChemRxiv. [Link]

-

Influence of Tail-Group Hydrogen Bonding on the Stabilities of Self-Assembled Monolayers of Alkylthiols on Gold. Langmuir. [Link]

-

Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. Langmuir. [Link]

-

Bidentate Aromatic Thiols on Gold: New Insight Regarding the Influence of Branching on the Structure, Packing, Wetting, and Stability of Self-Assembled Monolayers on Gold Surfaces. Langmuir. [Link]

-

Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry C. [Link]

Sources

break junction techniques using 4-(n-Hexylthio)thiophenol

An Application Note and Protocol Guide for Single-Molecule Conductance Measurements of 4-(n-Hexylthio)thiophenol Using Break Junction Techniques

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of break junction techniques, specifically Scanning Tunneling Microscope Break Junction (STM-BJ) and Mechanically Controllable Break Junction (MCBJ), for the characterization of 4-(n-Hexylthio)thiophenol at the single-molecule level. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to measure the electrical conductance of this molecule, a key parameter in the field of molecular electronics. We will delve into the underlying principles of single-molecule junctions, the rationale behind experimental choices, and detailed, step-by-step protocols for sample preparation, instrument operation, and data analysis. This document is intended to serve as a practical resource for both newcomers and experienced researchers in the field.

Introduction: The "Why" of Single-Molecule Electronics and 4-(n-Hexylthio)thiophenol

The field of molecular electronics aims to use individual molecules as active components in electronic circuits.[1] This pursuit is driven by the promise of ultimate miniaturization and the potential to create novel electronic devices with functionalities tailored through chemical synthesis.[2] Break junction techniques, such as STM-BJ and MCBJ, have emerged as powerful tools to probe the electrical properties of single molecules by creating a nanoscopic gap between two electrodes that a single molecule can bridge.[3][4]

The molecule of interest, 4-(n-Hexylthio)thiophenol, presents a compelling case for single-molecule studies. Its structure, featuring a central phenyl ring with a thiol (-SH) group on one end and a hexylthio (-S-(CH₂)₅CH₃) group on the other, offers several key features:

-

Asymmetric Anchoring: The thiol group is a well-established anchor for forming a strong covalent bond with gold electrodes.[4] The thioether group, on the other hand, provides a different, potentially weaker, anchoring interaction. This asymmetry can lead to interesting charge transport characteristics and provides a platform to study the influence of electrode-molecule coupling on conductance.

-

Modulation of Conductance: The hexyl chain introduces a degree of conformational flexibility, which can influence the overall conductance of the molecular junction.[5]

-

π-Conjugated Core: The phenyl ring provides a conjugated system for electron transport, making it a suitable candidate for a molecular wire.

This application note will provide the necessary protocols to investigate these properties.

Foundational Concepts: Understanding the Break Junction

A break junction experiment, in essence, involves the repeated formation and breaking of a metallic contact in the presence of the molecule of interest.[6] As the metallic contact is stretched and thinned to a single atom, it eventually breaks, creating a nanogap. If a molecule from the surrounding solution bridges this gap, a characteristic current signature can be measured. By repeating this process thousands of times, a statistical distribution of conductance values can be obtained, revealing the conductance of a single molecule.[7]

Key Experimental Techniques

Two primary techniques dominate the field:

-

Scanning Tunneling Microscope Break Junction (STM-BJ): This technique utilizes the precise positioning capabilities of an STM to repeatedly drive a metallic tip into and out of contact with a substrate.[8] Its versatility and relative ease of implementation have made it a popular choice.[4]

-

Mechanically Controllable Break Junction (MCBJ): In an MCBJ setup, a notched wire on a flexible substrate is bent, causing the wire to break and form two stable, opposing electrodes.[9] The gap between these electrodes can be controlled with sub-angstrom precision, offering high stability.

The choice between STM-BJ and MCBJ often depends on the specific experimental requirements, such as the need for high stability (favoring MCBJ) or the flexibility to use different tip and substrate materials (favoring STM-BJ).

Synthesis of 4-(n-Hexylthio)thiophenol

Step 1: Synthesis of 4-(n-Hexylthio)nitrobenzene

This step involves the nucleophilic aromatic substitution of a suitable nitrobenzene derivative with 1-hexanethiol.

-

Reactants: 1-fluoro-4-nitrobenzene, 1-hexanethiol, and a base such as potassium carbonate (K₂CO₃).

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF).

-

Procedure: 1-fluoro-4-nitrobenzene is reacted with 1-hexanethiol in the presence of K₂CO₃ in DMF at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted and purified by column chromatography.

Step 2: Reduction of the Nitro Group to an Amine and Subsequent Conversion to a Thiol

The nitro group of 4-(n-Hexylthio)nitrobenzene is first reduced to an amine, which is then converted to a thiol via a Sandmeyer-type reaction.

-

Reduction: The nitro compound is reduced to 4-(n-Hexylthio)aniline using a reducing agent like tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation.

-

Diazotization and Thiolation: The resulting amine is diazotized using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C). The diazonium salt is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield the final product, 4-(n-Hexylthio)thiophenol.

Characterization: The final product should be thoroughly characterized using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before use in break junction experiments.

Experimental Protocols: Measuring Single-Molecule Conductance

The following protocols provide a step-by-step guide for performing STM-BJ and MCBJ experiments with 4-(n-Hexylthio)thiophenol.

General Preparatory Steps

-

Substrate Preparation: Gold substrates (e.g., gold-on-mica or gold-on-glass) are crucial. They should be flame-annealed immediately before use to create atomically flat Au(111) terraces.[10]

-

Solution Preparation: Prepare a dilute solution of 4-(n-Hexylthio)thiophenol in a suitable low-vapor-pressure solvent. 1,2,4-trichlorobenzene (TCB) is a common choice.[3] The concentration should be in the range of 0.1 to 1 mM. It is critical to use high-purity solvents to avoid contaminants that could interfere with the measurements.

Protocol 1: Scanning Tunneling Microscope Break Junction (STM-BJ)

Step-by-Step Methodology:

-

Instrument Setup: Mount the flame-annealed gold substrate in the STM.

-

Molecule Deposition: Deposit a small droplet (e.g., 20 µL) of the 4-(n-Hexylthio)thiophenol solution onto the substrate.

-

Tip Preparation: Use a freshly cut gold wire (e.g., 0.25 mm diameter) as the STM tip.

-

Junction Formation:

-

Apply a constant bias voltage between the tip and the substrate (typically in the range of 100-500 mV).

-

Engage the STM tip with the substrate until a predefined current setpoint is reached, indicating contact.

-

Retract the tip at a constant speed (e.g., 10-50 nm/s) while continuously recording the current.[11]

-

-

Data Acquisition: Record thousands of these "pulling" traces to build a statistically significant dataset.

-

Data Analysis:

-

Convert the current traces to conductance traces (G = I/V).

-

Construct a 1D conductance histogram by binning the conductance values from all traces.

-

Peaks in the histogram correspond to the most probable conductance values of the molecular junction.

-

Protocol 2: Mechanically Controllable Break Junction (MCBJ)

Step-by-Step Methodology:

-

Device Fabrication: Fabricate the MCBJ device, which consists of a gold nanowire with a constriction on a flexible substrate (e.g., phosphor bronze).

-

Device Mounting: Mount the MCBJ chip into a three-point bending apparatus.

-

Molecule Introduction: Introduce the 4-(n-Hexylthio)thiophenol solution into the environment of the gold nanowire, often within a liquid cell.

-

Junction Breaking and Formation:

-

Apply a mechanical force to bend the substrate, which stretches and eventually breaks the gold nanowire at its constriction, forming two electrodes.

-

Carefully control the bending to modulate the distance between the two electrodes.

-

Apply a bias voltage and measure the current as the junction is opened and closed.

-

-

Data Acquisition and Analysis: The data acquisition and analysis process is similar to that of the STM-BJ technique, involving the collection of many conductance traces and the construction of a conductance histogram.

Data Interpretation and Expected Results

The primary output of a break junction experiment is the conductance histogram. For 4-(n-Hexylthio)thiophenol, we can anticipate certain features in the data.

Conductance Histogram

The histogram will likely show a peak at low conductance values (typically below 10⁻³ G₀, where G₀ is the quantum of conductance, approximately 77.5 µS). This peak represents the most probable conductance of a single 4-(n-Hexylthio)thiophenol molecule bridging the gold electrodes. The width of the peak provides information about the variation in molecular conformations and binding geometries within the junction.[5]

Comparative Conductance Data

| Molecule | Anchoring Groups | Conductance (G/G₀) | Reference |

| Benzenedithiol | Thiol, Thiol | ~10⁻³ - 10⁻⁴ | [12] |

| Hexanedithiol | Thiol, Thiol | ~10⁻⁴ - 10⁻⁵ | [7] |

| Thiophenol (in some binding configurations) | Thiol | (variable) | [11] |

Given its structure, the conductance of 4-(n-Hexylthio)thiophenol is expected to be in a similar range to benzenedithiol, potentially modulated by the thioether anchor and the hexyl chain.

2D Conductance-Displacement Histograms

Plotting conductance against the electrode displacement in a 2D histogram can provide further insights. The length of the conductance plateaus can be related to the distance the junction can be stretched before it breaks, offering information about the mechanical stability of the molecule-electrode contacts.

Troubleshooting and Key Considerations

-

No Molecular Features: If no clear molecular conductance peaks are observed, consider the following:

-

Molecule Purity: Ensure the synthesized molecule is pure.

-

Solution Concentration: The concentration may be too low for efficient trapping in the junction.

-

Solvent Purity: Contaminants in the solvent can compete for binding sites on the electrodes.

-

-

Broad Conductance Peaks: Broad peaks can indicate a wide range of molecular conformations or binding geometries. This is not unexpected for a molecule with a flexible hexyl chain.

-

Nature of the Gold-Sulfur Bond: It is important to be aware of the ongoing discussion in the field regarding the nature of the thiol-gold bond in self-assembled monolayers versus solution-phase break junction experiments. Some studies suggest that in solution, the thiol proton may not always be lost, leading to a physisorbed rather than a chemisorbed interaction, which would result in lower conductance.[7]

Conclusion

The break junction techniques described in this application note provide a powerful platform for elucidating the single-molecule electrical properties of 4-(n-Hexylthio)thiophenol. By carefully following the outlined protocols, researchers can gain valuable insights into how molecular structure, anchoring groups, and conformation influence charge transport at the nanoscale. These fundamental studies are essential for the rational design of future molecular electronic devices.

References

- Aradhya, S. V., & Venkataraman, L. (2013). Single-molecule junctions: A new platform for chemistry and physics.

- Chen, F., Li, X., Hihath, J., Huang, Z., & Tao, N. (2007). Effect of anchoring groups on single-molecule conductance: A comparison of thiol-, amine-, and carboxylic-acid-linked molecules. Journal of the American Chemical Society, 128(49), 15874-15881.

- Xu, B., & Tao, N. J. (2003). Measurement of single-molecule resistance by repeatedly forming molecular junctions. Science, 301(5637), 1221-1223.

- Venkataraman, L., Klare, J. E., Nuckolls, C., Hybertsen, M. S., & Steigerwald, M. L. (2006). Dependence of single-molecule junction conductance on molecular conformation.

- Reed, M. A., Zhou, C., Muller, C. J., Burgin, T. P., & Tour, J. M. (1997). Conductance of a molecular junction. Science, 278(5336), 252-254.

-

Gating of single molecule junction conductance by charge transfer complex formation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Xiang, D., Wang, X., Jia, C., Lee, T., & Guo, X. (2016). Molecular-scale electronics: from concept to function. Chemical Reviews, 116(7), 4318-4440.

- Low, P. J., & Gorenskaia, E. (2024). Methods for the analysis, interpretation, and prediction of single-molecule junction conductance behaviour. Chemical Science, 15(26), 9510-9556.

- Zotti, L. A., & Agrait, N. (2016). Single-molecule junction formation in break-junction measurements.

-

Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (n.d.). National Institutes of Health. Retrieved from [Link]

- Non-chemisorbed gold–sulfur binding prevails in self-assembled monolayers. (2019).

-

Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. (2022). MDPI. Retrieved from [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). MDPI. Retrieved from [Link]

- Preparation method of thiophenol. (n.d.). Google Patents.

-

Single Molecule Electronic Devices. (n.d.). SciSpace. Retrieved from [Link]

-

Synthesis of 4-Methylthiophenol. (n.d.). ResearchGate. Retrieved from [Link]

-

A User's Guide to the Thiol-Thioester Exchange in Organic Media. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. (2022). PubMed. Retrieved from [Link]

-

Electroactive gold nanoparticles protected by 4-ferrocene thiophenol monolayer. (2003). PubMed. Retrieved from [Link]

-

6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan). (n.d.). PrepChem.com. Retrieved from [Link]

-

a) Representation of a thiol-capped gold nanoparticle showing the RS-Au(I). (n.d.). ResearchGate. Retrieved from [Link]

-

Electrochemical Visualization of Single-Molecule Thiol Substitution with Nanopore Measurement. (2023). National Institutes of Health. Retrieved from [Link]

-

Response of a 4-nitrothiophenol monolayer to rapid heating studied by vibrational sum frequency spectroscopy. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 3. Methods for the analysis, interpretation, and prediction of single-molecule junction conductance behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. haixingli.github.io [haixingli.github.io]

- 8. Low Vapor Pressure Solvents for Single-Molecule Junction Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. rsc.org [rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Patterning 4-(n-Hexylthio)thiophenol for Lithographic Applications

Abstract & Strategic Significance

4-(n-Hexylthio)thiophenol (HTTP) represents a specialized class of aromatic thiols used to generate Self-Assembled Monolayers (SAMs) with distinct electronic and chemical interfaces. Unlike simple alkanethiols, HTTP combines a conductive aromatic headgroup (thiophenol) with a flexible thioether tail. This bifunctional structure is critical for applications in molecular electronics (where the aromatic ring facilitates charge transport) and biosensor interfaces (where the thioether tail provides a unique steric and chemical environment).

This guide details the protocols for patterning HTTP on gold substrates using Dip-Pen Nanolithography (DPN) for sub-100 nm resolution and Microcontact Printing (

Key Material Properties

| Property | Specification | Significance |

| Molecule | 4-(n-Hexylthio)thiophenol | Bifunctional: Anchoring thiol + Thioether tail |

| Molecular Weight | ~226.4 g/mol | Medium diffusivity in DPN |

| Binding Group | Thiol (-SH) | Chemisorbs to Au(111) (40-50 kcal/mol) |

| Backbone | Phenyl Ring | |

| Tail Group | n-Hexylthio (-S-C | Hydrophobic, chemically distinct from alkyls |

Substrate Preparation: The Foundation of Quality

The quality of the SAM is strictly limited by the quality of the gold substrate. For DPN, surface roughness must be minimized to reduce tip wear and diffusion irregularities.

Protocol A: Template Stripped Gold (TSG) Preparation

Recommended for DPN and high-resolution STM characterization.

Mechanism: Exploits the atomically flat interface between mica and evaporated gold.

-

Evaporation: Deposit 100–150 nm of 99.999% Gold (Au) onto freshly cleaved mica sheets using thermal evaporation. Note: Do not use a Cr/Ti adhesion layer on the mica side.

-

Backing: Epoxy small squares of silicon wafer or glass slides onto the gold surface using a solvent-resistant epoxy (e.g., EPO-TEK 377). Cure at 150°C for 1 hour.

-

Stripping: Immediately prior to patterning, mechanically peel the silicon/glass backing from the mica.

-

Why? The exposed Au surface replicates the atomic flatness of the mica (RMS roughness < 0.5 nm).

-

Caution: Use the substrate within 1 hour of stripping to minimize adventitious carbon contamination.

-

Method 1: Dip-Pen Nanolithography (DPN)[1][3][4][5]

DPN utilizes an Atomic Force Microscope (AFM) tip to deliver HTTP molecules via a water meniscus, allowing for direct-write patterning with nanoscale registration.

Ink Formulation

Aromatic thiols have different solubility and transport kinetics than alkanethiols. Acetonitrile is preferred for its low viscosity and compatibility with aromatics.

-

Solvent: Acetonitrile (HPLC Grade) or Ethanol (Absolute).

-

Concentration: 5 mM – 10 mM.

-

Optimization: Start at 5 mM. If deposition is too slow, increase to 10 mM.

-

-

Additives: None required.

DPN Workflow

-

Tip Coating:

-

Dip an AFM cantilever (Silicon Nitride, spring constant ~0.05 N/m) into the ink solution for 15 seconds.

-

Blow dry gently with compressed Nitrogen (

). -

Validation: Inspect tip under an optical microscope to ensure no salt crystals or bulk residues are present.

-

-

Environmental Control:

-

Humidity: Maintain 35–45% Relative Humidity (RH).

-

Reasoning: HTTP is hydrophobic, but the transport relies on the water meniscus. <30% RH stops transport; >50% RH causes uncontrollable spreading (bleeding).

-

-

Patterning Parameters:

-

Contact Force: 0.5 – 1.0 nN (Contact Mode).

-

Writing Speed: 0.05 – 0.5

m/s. -

Relationship:

. Slower speeds = wider lines.

-

-

Bleed Test:

-

Perform a "dot test" by holding the tip stationary for 1, 2, 4, and 8 seconds.

-

Measure dot radii to calculate the Diffusion Coefficient (

) for your specific tip/humidity setup.

-

Visualization: DPN Mechanism

Caption: Kinetic pathway of HTTP transfer from AFM tip to Gold substrate via meniscus-mediated diffusion.

Method 2: Microcontact Printing ( CP)[1][6]

For patterning larger areas (

Stamp Fabrication[1][5][6][7][8][9]

-

Master Prep: Photolithographically pattern SU-8 photoresist on Silicon to define the relief structure.

-

PDMS Casting: Mix Sylgard 184 (10:1 Base:Curing Agent), degas, pour over master, and cure at 70°C for 2 hours.

-

Activation: Treat PDMS stamp with Oxygen Plasma (10s, low power) to render it hydrophilic only if using polar ink solvents, otherwise leave native (hydrophobic) for ethanol-based inks.

Inking & Printing Protocol

-

Ink Solution: 5 mM HTTP in Ethanol.

-

Inking (Contact Method):

-

Spin-coat the ink onto a flat "ink pad" (PDMS block) to create a thin, even film.

-

Press the patterned stamp onto the ink pad for 30 seconds.

-

Why? Avoids "roof collapse" and over-inking common with wet immersion.

-

-

Drying: Allow stamp to dry for 30 seconds under

stream. -

Printing:

-

Bring stamp into contact with the Au substrate.[1]

-

Apply only the weight of the stamp (no external pressure) to prevent deformation.

-

Contact Time: 30 – 60 seconds.

-

Note: Aromatic thiols assemble faster than long-chain alkyls due to

-interactions, but 30s ensures full monolayer coverage.

-

Characterization & Validation

Since HTTP SAMs are transparent, indirect or surface-sensitive techniques are required.

| Technique | Observable | Expected Result for HTTP SAM |

| LFM (Lateral Force Microscopy) | Friction Contrast | Lower Friction than bare Au, but Higher Friction than CH |

| STM (Scanning Tunneling Microscopy) | Molecular Packing | Ordered domains, likely |

| Contact Angle (Water) | Hydrophobicity | |

| XPS (X-ray Photoelectron Spectroscopy) | Elemental Composition | S 2p doublet (162 eV for Au-S, 163.5 eV for C-S-C). Ratio of S:C should match stoichiometry. |

Workflow Diagram: Experimental Logic

Caption: Integrated workflow for processing HTTP from raw material to functional device interface.

Troubleshooting & Expert Tips

-

Problem: "Ghosting" or Halo effects in DPN.

-

Cause: Humidity too high or tip overloaded.

-

Fix: Reduce RH to 35%. Blot the tip on a sacrificial gold area before writing the actual pattern.

-

-

Problem: Disordered SAMs in STM.

-

Cause: Oxidation of the thiol precursor.

-

Fix: HTTP is prone to oxidation at the sulfur atoms. Always prepare fresh solutions. If the solid smells "sour" or different than the typical sulfur smell, check purity via NMR.

-

-

Problem: Ink not transferring in

CP.-

Cause: Stamp too dry or surface contaminated.

-

Fix: Plasma clean the Gold substrate (5s Argon plasma) immediately before printing. Increase contact time to 60s.

-

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170. Link

-

Piner, R. D., Zhu, J., Xu, F., Hong, S., & Mirkin, C. A. (1999). "Dip-Pen" Nanolithography.[2][3][4][5][6] Science, 283(5402), 661–663. Link

-

Kumar, A., & Whitesides, G. M. (1993). Features of gold having micrometer to centimeter dimensions can be formed through a combination of stamping with an elastomeric stamp and an alkanethiol "ink" followed by chemical etching. Applied Physics Letters, 63(14), 2002–2004. Link

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link

Sources

- 1. Microcontact printing - Wikipedia [en.wikipedia.org]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. my.eng.utah.edu [my.eng.utah.edu]

- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Strategies for patterning biomolecules with dip-pen nanolithography - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 4-(n-Hexylthio)thiophenol (HTT) Monolayers

Welcome to the technical support center for the formation and optimization of 4-(n-Hexylthio)thiophenol (HTT) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and professionals in drug development who utilize HTT monolayers and seek to minimize common imperfections, particularly pinhole defects. A high-quality, densely packed monolayer is paramount for applications ranging from molecular electronics to advanced biosensors, and this resource provides field-proven insights and troubleshooting protocols to achieve this standard.

Understanding Pinhole Defects in HTT Monolayers

A self-assembled monolayer is a highly ordered, single-molecule-thick layer that spontaneously forms on a substrate. The process for alkanethiols, like HTT, on a gold surface is driven by the strong, semi-covalent bond between sulfur and gold. While this process is spontaneous, the formation of a "perfect" monolayer is kinetically complex and influenced by numerous factors.

The assembly occurs in two main stages: an initial, rapid adsorption of molecules onto the substrate, followed by a much slower reorganization phase where the molecules arrange into a densely packed, ordered structure[1][2]. Pinhole defects are nanoscale voids or imperfections in the monolayer where the underlying substrate is exposed[3]. These defects can severely compromise the monolayer's performance by:

-

Altering Electrochemical Properties: Acting as microelectrodes that allow electron transfer, which is undesirable in barrier applications[4][5].

-

Inducing Corrosion or Degradation: Providing sites for etchants or contaminants to attack the substrate[6].

-

Compromising Biocompatibility: Leading to non-specific protein adsorption or unintended cellular interactions.

This guide provides a systematic approach to identifying the root causes of these defects and implementing effective solutions.

Troubleshooting Guide: Pinhole Defects and Disordered Monolayers

This section addresses specific issues encountered during HTT monolayer preparation. The solutions are based on established principles of SAM formation and aim to provide both a corrective action and the scientific rationale behind it.

| Problem / Observation | Probable Cause(s) | Recommended Solutions & Protocol |

| High density of pinhole defects observed via AFM, STM, or electrochemical methods (e.g., CV with a redox probe). | 1. Inadequate Substrate Cleaning: Residual organic or particulate contaminants on the gold surface physically block HTT molecules from adsorbing, creating voids.[3][7] | Solution: Implement a rigorous, multi-step cleaning protocol. Protocol: See Detailed Experimental Protocol 1: Gold Substrate Cleaning. A pristine surface is the most critical starting point for a high-quality SAM. |

| 2. High Substrate Roughness: Pinhole defects preferentially form at substrate imperfections such as grain boundaries on polycrystalline gold surfaces.[8][9] | Solution: Utilize ultra-smooth gold substrates. Template-stripped gold or single-crystal Au(111) surfaces are ideal. If using evaporated gold, ensure slow deposition rates and high-purity materials to maximize grain size and smoothness.[8] | |

| 3. Contaminated HTT Solution: Impurities in the thiol or solvent can co-adsorb onto the surface, disrupting the ordered packing of HTT molecules. Oxidized thiols (disulfides) in the solution will not bind correctly to the gold surface. | Solution: Use the highest purity HTT and solvent (e.g., 200 proof ethanol) available[2]. Prepare fresh solutions for each experiment. If necessary, filter the solution through a 0.2 µm syringe filter before use. Store HTT under an inert atmosphere (e.g., argon or nitrogen) and in the dark to prevent oxidation. | |

| 4. Suboptimal Immersion Time: The initial, rapidly formed monolayer is often disordered. Insufficient time for the slow reorganization phase prevents the healing of defects and achievement of a thermodynamically stable, well-packed state.[2] | Solution: Increase the immersion time. While initial coverage is fast, achieving a low-defect monolayer requires a longer duration. Protocol: Immerse the substrate for a minimum of 24-48 hours in a 1 mM HTT solution. Longer times can further reduce defect density.[2] | |

| Monolayer appears incomplete, disordered, or shows poor surface coverage. | 1. Inappropriate Solvent Choice: The solvent plays a crucial role in both solvating the thiol and mediating its interaction with the surface. A poor solvent can lead to aggregation in the solution or the formation of a poorly organized film. | Solution: Ethanol is the most widely recommended solvent for alkanethiols as it effectively solvates the molecules and facilitates the formation of highly organized monolayers.[2] While nonpolar solvents may increase the initial rate of formation, the resulting SAMs are often less ordered. |

| 2. Incorrect Solution Concentration: A very high concentration can lead to the formation of multilayers or a disordered film, while a very low concentration requires an impractically long immersion time. | Solution: Use a standard concentration of 1 mM. This concentration provides a good balance between the rate of formation and the quality of the resulting monolayer.[2] | |

| 3. Environmental Contamination: The experiment is being performed in an environment with airborne contaminants like dust, aerosols, or volatile silicones (from PDMS), which can deposit on the substrate or in the solution.[3] | Solution: Work in a clean environment, such as a fume hood or a cleanroom. Avoid areas where silanes or PDMS are used. Keep all containers sealed during the self-assembly process. | |

| Monolayer shows poor stability and degrades or desorbs over time. | 1. Presence of Unbound Molecules: Physisorbed (loosely bound) molecules may be present on top of the chemisorbed monolayer, which can detach over time. | Solution: Thoroughly rinse the substrate with fresh solvent (ethanol) after removal from the thiol solution to remove any physisorbed molecules. Dry with a gentle stream of inert gas (e.g., nitrogen). |

| 2. Post-Assembly Oxidation or Displacement: Exposure to harsh chemical environments, UV light, or extreme electrochemical potentials can cause the monolayer to degrade or desorb.[10] | Solution: Consider a post-assembly thermal annealing step. This can improve the structural order and thermal stability of the monolayer.[11][12] Store prepared samples in a clean, dark, and inert environment. Be aware of the electrochemical stability window for thiol-on-gold SAMs in your application.[10] |

Causal Pathway of Pinhole Defect Formation

The following diagram illustrates the key factors that influence the quality of the final HTT monolayer. Optimizing each of these upstream factors is critical to minimizing downstream defects.

Caption: Key factors influencing HTT monolayer quality.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of pinholes in an otherwise clean experimental setup? A1: The most common and often overlooked cause is insufficient immersion time. The self-assembly process involves a slow reorganization and annealing phase that is critical for molecules to find their lowest energy state in a well-packed lattice, effectively "squeezing out" defects.[1][2] Rushing this step will almost certainly result in a higher defect density.

Q2: Can thermal annealing after monolayer formation help reduce pinholes? A2: Yes, post-assembly thermal annealing can be an effective strategy. Heating the monolayer provides thermal energy that allows the HTT molecules to overcome small energy barriers, increasing their mobility on the surface.[11] This facilitates the filling of vacancies and the reorganization of domains, leading to a more ordered and compact film with fewer defects.[11][12][13] However, the temperature must be carefully controlled to avoid inducing disorder or desorption.[12]

Q3: Does the length of the alkyl chain in the thiol affect defect formation? A3: Yes. Longer alkyl chains, such as the hexyl group in HTT, lead to stronger van der Waals interactions between adjacent molecules. This increased intermolecular cohesion is a significant driving force for the formation of a densely packed, ordered, and stable monolayer, which generally results in a lower density of pinhole defects compared to shorter-chain thiols.[10][14]

Q4: What are the best techniques for visualizing or quantifying pinhole defects? A4: Several techniques can be used:

-

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These provide direct, real-space imaging of the monolayer surface, allowing for the visualization and counting of pinholes.[8][15]

-

Electrochemical Methods: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) using a redox probe (like [Fe(CN)6]3−/4−) are powerful for quantifying the overall defect density. The electron transfer to the substrate occurs primarily at defect sites, so the measured current is proportional to the total area of the pinholes.[4][5]

-

Selective Deposition: Techniques like atomic layer deposition (ALD) or electrodeposition of a metal (e.g., copper) can be used to selectively deposit material at defect sites, which can then be imaged by SEM.[16][17]

Q5: Can I reuse the HTT solution? A5: It is strongly discouraged. Over time, the thiol solution can become contaminated with airborne particles, moisture, and dissolved oxygen, which can lead to the formation of disulfides. Reusing the solution introduces these contaminants into your next experiment, compromising the quality of the monolayer. Always use a freshly prepared solution for best results.

Detailed Experimental Protocols

Protocol 1: Gold Substrate Cleaning

Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (lab coat, safety goggles, face shield, and acid-resistant gloves) and work in a certified fume hood.

-

Preparation: Prepare piranha solution by slowly and carefully adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄) in a clean glass container. Never add acid to peroxide. The solution is highly exothermic.

-

Immersion: Using acid-resistant tweezers, immerse the gold substrate in the freshly prepared piranha solution for 5-10 minutes.

-

Rinsing: Remove the substrate and rinse it copiously with ultrapure (18.2 MΩ·cm) water.

-

Solvent Rinse: Rinse the substrate thoroughly with 200 proof ethanol.

-

Drying: Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

-

Immediate Use: Use the cleaned substrate immediately for monolayer deposition to prevent recontamination from the atmosphere.

Protocol 2: HTT Monolayer Deposition

-

Solution Preparation: Prepare a 1 mM solution of 4-(n-Hexylthio)thiophenol in 200 proof ethanol in a clean glass vial.

-

Substrate Immersion: Place the freshly cleaned gold substrate into the vial, ensuring it is fully submerged in the HTT solution. Minimize the headspace above the solution to reduce exposure to oxygen.

-

Inert Atmosphere (Optional but Recommended): Gently purge the headspace with nitrogen or argon gas before sealing the vial tightly. Wrap the cap with Parafilm® to ensure a good seal.

-

Self-Assembly: Allow the self-assembly to proceed for 24-48 hours at room temperature in a dark, vibration-free location.

-

Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Drying: Dry the monolayer-coated substrate with a gentle stream of nitrogen or argon gas. The sample is now ready for characterization or use.

Troubleshooting Workflow

If you are experiencing issues with your HTT monolayers, follow this logical workflow to diagnose and solve the problem.